2-(4-Butoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-3-5-12-22-15-8-6-14(7-9-15)16-13-17-18(23-4-2)19-10-11-21(17)20-16/h6-11,13H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDFTKYMCPTUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Butoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazolo core substituted with a butoxyphenyl group and an ethylsulfanyl moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by substitution reactions to introduce the butoxyphenyl and ethylsulfanyl groups. The detailed synthetic pathway is often characterized by spectroscopic methods such as NMR and mass spectrometry to confirm the structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The antimicrobial activity is generally assessed using standard methods such as the agar dilution technique.
Table 1: Antimicrobial Activity against Selected Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 12 | |
| Escherichia coli | 15 |
These results indicate that the compound exhibits moderate antibacterial activity against several strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines.
Table 2: Anticancer Activity against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 5.0 ± 0.3 |
| HeLa | 6.0 ± 0.5 | |
| A549 | 7.2 ± 0.6 |
The IC50 values suggest that this compound possesses significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
The mechanism underlying the biological activity of pyrazole derivatives like this compound is believed to involve interaction with specific cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies have indicated favorable binding interactions with targets related to cancer progression and microbial resistance.
Case Studies
A case study involving the evaluation of a series of pyrazole derivatives highlighted that modifications in substituents significantly influenced both antimicrobial and anticancer activities. The presence of electron-donating groups on the phenyl ring was correlated with enhanced activity against certain bacterial strains and cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines exhibit various biological activities, including:
- Anticancer Properties : Research indicates that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds in this class have been found to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins .
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
Biological Studies
In biological research, 2-(4-butoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine is utilized to explore its interactions with biological systems:
- Enzyme Inhibition Studies : The compound has been used to assess its inhibitory effects on enzymes related to metabolic pathways. For example, it has shown promise in inhibiting certain kinases involved in cancer progression .
- Cell Signaling Pathways : Investigations into how this compound affects cell signaling mechanisms are ongoing. It is believed that it may modulate pathways such as the MAPK/ERK pathway, which is pivotal in cell growth and differentiation .
Material Science
Beyond biological applications, the unique chemical structure of this compound makes it suitable for use in material science:
- Organic Electronics : The compound's electronic properties may be exploited in the development of organic semiconductors or photovoltaic materials. Its ability to form stable films can be advantageous for applications in flexible electronics .
- Dyes and Pigments : The compound's chromophoric characteristics enable its use as a dye or pigment in various industrial applications. Research into its stability and colorfastness is ongoing.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Butoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine and its analogs:
Key Observations:
Phenyl Substituent Effects: The butoxy group (C₄H₉O) in the target compound enhances lipophilicity compared to shorter chains (e.g., ethoxy in ). This may improve pharmacokinetic properties like absorption and tissue penetration.
Sulfanyl Substituent Variations :
- Ethylsulfanyl (target compound) offers simplicity and moderate hydrophobicity, whereas bulkier groups like benzylsulfanyl () or isobutylsulfanyl () increase steric hindrance and logP values.
- Fluorinated benzyl groups () may enhance metabolic stability due to fluorine's resistance to oxidation.
Synthetic Pathways :
- Bromination and nitration methods (e.g., NBS in ) are applicable to functionalizing the pyrazolo[1,5-a]pyrazine core. These steps are critical for introducing diverse substituents.
Biological Activity :
- While direct data for the target compound is lacking, analogs with pyrazolo[1,5-a]pyrazine cores are explored for kinase inhibition (), receptor binding (), and antimicrobial activity (). Substituent choice likely tailors specificity and potency.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Butoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine, considering functional group compatibility?
- Methodological Answer : The compound can be synthesized via solvent thermolysis of a 4-chloropyrazolo[1,5-a]pyrazine intermediate, followed by nucleophilic substitution with ethylsulfanyl and 4-butoxyphenyl groups. Key steps include: (i) Methylation/bromination of the pyrazolo[1,5-a]pyrazine core to introduce reactive sites . (ii) Functionalization at position 4 via displacement with ethylsulfanyl groups under basic conditions (e.g., NaSH or thiols in DMF) . (iii) Coupling the 4-butoxyphenyl moiety via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, ensuring compatibility with sulfur-containing substituents .
- Critical Note : Optimize reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to minimize side reactions with the sulfanyl group .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of: (i) 1H/13C NMR to confirm substituent positions and aromatic proton environments . (ii) High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns . (iii) Single-crystal X-ray diffraction for unambiguous confirmation of the pyrazolo[1,5-a]pyrazine scaffold and substituent geometry (e.g., dihedral angles between aryl groups and the heterocyclic core) . (iv) HPLC with UV/Vis detection (≥95% purity threshold) to assess impurities from incomplete substitution or oxidation .
Q. What solvent systems are suitable for recrystallizing this compound to achieve high crystallinity?
- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) or dichloromethane/hexane mixtures. Slow evaporation at 4°C enhances crystal formation. For X-ray-quality crystals, use vapor diffusion with acetonitrile/toluene . Monitor crystal packing via weak C–H⋯O or π-π interactions, which stabilize the lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed during structural elucidation?
- Methodological Answer : (i) Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals, particularly in the aromatic region . (ii) Compare experimental 13C NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments . (iii) Investigate solvent-induced shifts (e.g., DMSO vs. CDCl₃) to differentiate tautomeric forms or conformational flexibility .
Q. What strategies are effective in modifying the pyrazolo[1,5-a]pyrazine core to enhance biological activity?
- Methodological Answer : (i) Position 7 functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) to modulate electronic properties and binding affinity . (ii) Heteroatom substitution : Replace the ethylsulfanyl group with selenyl or amino groups to alter pharmacokinetics . (iii) Bioisosteric replacement : Substitute the butoxyphenyl moiety with fluorophenyl or methoxypyridyl groups to improve metabolic stability .
Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : (i) Molecular docking : Use PyMOL or AutoDock to predict binding modes with target proteins (e.g., ATP-binding pockets) . (ii) Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD) and thermodynamic parameters . (iii) Mutagenesis studies : Identify critical residues in the target protein by alanine scanning, guided by docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
